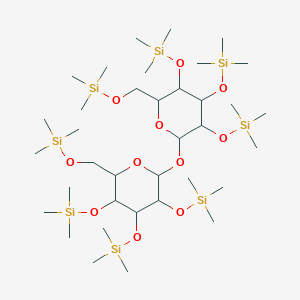

Lactose, octakis(trimethylsilyl)-

Description

Propriétés

Formule moléculaire |

C36H86O11Si8 |

|---|---|

Poids moléculaire |

919.7 g/mol |

Nom IUPAC |

trimethyl-[[3,4,5-tris(trimethylsilyloxy)-6-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |

InChI |

InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3 |

Clé InChI |

YQFZNYCPHIXROS-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origine du produit |

United States |

Advanced Analytical Characterization of Lactose, Octakis Trimethylsilyl

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Lactose (B1674315), octakis(trimethylsilyl)-

GC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of complex mixtures of volatile and semi-volatile compounds. cabidigitallibrary.orgajrsp.com For non-volatile compounds like lactose, derivatization to a form such as Lactose, octakis(trimethylsilyl)- is essential. restek.com The combination of gas chromatography's high-resolution separation with the detailed structural information provided by mass spectrometry makes it an ideal tool for analyzing silylated carbohydrates. chalmers.sesci-hub.se

Fundamentals of GC-MS for Silylated Carbohydrates

Carbohydrates in their native state are highly polar and non-volatile due to the presence of multiple hydroxyl groups. ajrsp.comrestek.com This makes them unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable to travel through the GC column. cabidigitallibrary.org The process of silylation, specifically trimethylsilylation, addresses this limitation by converting the polar hydroxyl (-OH) groups into less polar trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers. chalmers.seajrsp.com

This derivatization significantly increases the volatility of the carbohydrate, allowing it to be vaporized in the GC injector and separated on the column. cabidigitallibrary.org The resulting trimethylsilyl derivatives are also more thermally stable, preventing degradation at the high temperatures used in GC analysis. chalmers.se One common challenge in the silylation of reducing sugars like lactose is the formation of multiple anomeric forms (α and β) and ring structures (pyranose and furanose), which can result in multiple peaks for a single sugar in the chromatogram. cabidigitallibrary.org To simplify this, an oximation step is often performed prior to silylation, which reduces the number of isomers to just two (syn and anti), leading to a less complex chromatogram and improved separation. ajrsp.comrestek.com

Optimization of GC Parameters for Resolution and Sensitivity (e.g., Column Selection, Temperature Programs, Carrier Gas)

Achieving optimal separation and sensitivity for Lactose, octakis(trimethylsilyl)- requires careful optimization of several GC parameters. The goal is to obtain sharp, symmetrical, and well-resolved chromatographic peaks. restek.com

Column Selection: The choice of the capillary column's stationary phase is the most critical factor influencing selectivity. restek.comsigmaaldrich.com For silylated sugars, which are relatively non-polar, a non-polar or intermediate-polarity column is generally preferred.

Non-Polar Columns: Columns with a 100% dimethylpolysiloxane (e.g., DB-1, TG-1MS) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, TG-5MS) stationary phase are commonly used. thermofisher.com Separation on these columns is primarily based on the boiling points of the analytes. sigmaaldrich.com A 30m x 0.25mm ID, 0.25µm film thickness column is a standard choice that offers a good balance of resolution and sample capacity. sigmaaldrich.comthermofisher.com

Column Dimensions:

Length: A 30-meter column is standard, providing a good compromise between resolution and analysis time. Longer columns increase resolution but also analysis time. restek.comsigmaaldrich.com

Internal Diameter (ID): A 0.25 mm ID is the most common, offering a balance between efficiency and sample capacity. Narrower bore columns (e.g., 0.15 mm) can increase efficiency and speed up analysis but have lower sample capacity. sigmaaldrich.comgcms.cz

Film Thickness: A standard film thickness of 0.25 µm is suitable for analytes like silylated lactose. Thicker films increase retention, which can be useful for more volatile compounds. sigmaaldrich.comgcms.cz

Temperature Programs: A temperature-programmed oven is essential for analyzing compounds with a wide range of boiling points, including the various isomers of silylated lactose.

Initial Temperature and Hold: An initial oven temperature of around 70-80°C is often used, held for 1-2 minutes to focus the analytes at the head of the column. unina.itthermofisher.com

Ramp Rate: A controlled increase in temperature, or ramp, is then applied. A slower ramp rate (e.g., 2-10°C/min) generally improves resolution between closely eluting peaks. gcms.cznih.gov A multi-step ramp may be employed for complex samples. For example, an initial ramp to 170-190°C at 10°C/min, followed by a slower ramp to 250-280°C. unina.itnih.gov

Final Temperature and Hold: The final temperature should be high enough to elute all components of interest but should not exceed the column's maximum operating temperature. A hold at the final temperature for several minutes ensures that all high-boiling compounds have eluted. unina.it

Carrier Gas: Helium is the most common carrier gas used in GC-MS. unina.it The flow rate, or more accurately, the linear velocity, must be optimized for the specific column dimensions to achieve the highest efficiency (number of theoretical plates). For a 0.25 mm ID column, the optimal linear velocity for helium is typically around 28-30 cm/s. gcms.cz Maintaining a constant flow rate throughout the temperature program is crucial for reproducible retention times. unina.it

Example Optimized GC Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane (e.g., DB-5MS) | Provides a good balance of resolution, analysis time, and inertness for MS detection. sigmaaldrich.comthermofisher.com |

| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the silylated lactose without thermal degradation. unina.it |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas compatible with MS, with the flow rate providing optimal velocity for a 0.25 mm ID column. unina.it |

| Oven Program | Initial 80°C (1 min hold), ramp at 5°C/min to 280°C, hold for 5 min | A controlled ramp rate allows for the separation of anomers and other closely related compounds. ajrsp.comnih.gov |

| Split/Splitless Injector | Split mode (e.g., 20:1) | Prevents column overloading and ensures sharp peak shapes, especially for concentrated samples. unina.it |

Mass Spectrometric Fragmentation Patterns of Lactose, octakis(trimethylsilyl)-

When the eluted Lactose, octakis(trimethylsilyl)- molecule enters the mass spectrometer's ion source, it is bombarded with high-energy electrons (typically 70 eV in Electron Impact ionization). This causes the molecule to ionize and fragment in a reproducible manner. unina.it The resulting mass spectrum is a unique fingerprint that can be used for identification.

For reducing disaccharides like lactose, fragmentation often begins at the glycosidic linkage, which connects the two monosaccharide units (galactose and glucose). researchgate.netnih.gov This cleavage results in two distinct types of fragments: one representing the non-reducing ring moiety and the other representing the open-chain moiety of the reducing end. researchgate.net

The mass spectrum of any trimethylsilylated compound is characterized by the presence of specific ions that are indicative of the TMS group itself.

m/z 73: This is the base peak or a very prominent peak in the spectra of most TMS derivatives. It corresponds to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. nih.gov Its presence is a strong indicator that the compound has been successfully silylated.

[M-15]⁺: A peak corresponding to the loss of a methyl group (CH₃) from one of the TMS groups is almost always observed. nih.gov

m/z 147: This ion, [(CH₃)₃Si-O=Si(CH₃)₂]⁺, arises from a rearrangement and is also common in compounds with multiple TMS groups.

For silylated sugars specifically, other diagnostic ions appear due to the fragmentation of the carbohydrate backbone:

m/z 204, 217, 361: These ions are characteristic of silylated hexose (B10828440) units. The ion at m/z 361 is particularly significant for silylated disaccharides, as it represents a fully silylated hexopyranose ring resulting from the cleavage of the glycosidic bond. researchgate.netnih.gov

The pattern of fragmentation provides valuable clues for deducing the structure of the original carbohydrate. ucdavis.eduucdavis.edu By analyzing the masses of the fragment ions, analysts can confirm the identity of Lactose, octakis(trimethylsilyl)-.

The cleavage of the glycosidic bond in the derivatized lactose molecule is the most informative fragmentation pathway. This cleavage yields two primary fragment types:

A fragment ion corresponding to the non-reducing galactose unit.

A fragment ion corresponding to the reducing glucose unit, which exists in an open-chain form after derivatization. researchgate.net

The presence of the ion at m/z 361 confirms a silylated hexose ring structure. In the case of reducing disaccharides like lactose, fragmentation provides two different parts: one with a ring structure (m/z 361) and another from the open-chain moiety. researchgate.netnih.gov This pattern helps distinguish it from non-reducing disaccharides, which would yield two identical ring structure fragments. researchgate.net The complex series of fragment ions can be pieced together to confirm the molecular weight and the nature of the disaccharide linkage.

Key Fragment Ions for Lactose, octakis(trimethylsilyl)-:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Significance |

|---|---|---|

| 73 | [Si(CH₃)₃]⁺ | Confirms the presence of trimethylsilyl groups. nih.gov |

| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Characteristic of multiple TMS groups. |

| 204 | [CH(OTMS)CH(OTMS)]⁺ | Fragment of the silylated carbohydrate backbone. |

| 361 | Silylated hexopyranose ring | Result of glycosidic bond cleavage; confirms a hexose unit. researchgate.netnih.gov |

| [M-15] | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety. nih.gov |

Application of Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Enhanced Resolution

For highly complex biological samples where numerous compounds may co-elute, one-dimensional GC-MS may lack the necessary resolving power. dtic.mil Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation capacity. chromatographyonline.comwikipedia.org

In a GC×GC system, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. wikipedia.org This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., boiling point on the first non-polar column and polarity on the second polar column). chromatographyonline.com

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), the system becomes exceptionally powerful. TOFMS detectors are capable of very high-speed data acquisition, which is necessary to capture the extremely narrow peaks (often less than 100 milliseconds wide) that elute from the second-dimension column. nih.gov

The benefits of using GC×GC-TOFMS for the analysis of silylated carbohydrates like Lactose, octakis(trimethylsilyl)- include:

Enhanced Peak Capacity: The theoretical peak capacity of a GC×GC system is the product of the peak capacities of the two individual columns, leading to a dramatic increase in resolving power. chromatographyonline.com This allows for the separation of the target analyte from complex matrix interferences.

Increased Sensitivity: The modulation process involves trapping and then rapidly releasing focused bands of analytes, which results in taller, narrower peaks. This "cryofocusing" effect can lead to a 10-fold or greater improvement in the signal-to-noise ratio. chromatographyonline.com

Structured Chromatograms: The resulting 2D chromatogram often shows ordered patterns, with compounds of a similar chemical class (e.g., silylated sugars, amino acids, fatty acids) grouping together in specific regions of the plane. dtic.mil This aids in the identification of unknown compounds.

Studies have shown that GC×GC-TOFMS outperforms traditional GC-MS in the analysis of complex biological samples, detecting a greater number of metabolites, including various carbohydrates and their conjugates that were not resolved by a single-dimension separation. nih.govnih.gov This makes it an invaluable tool for advanced metabolomics research where the precise characterization of compounds like Lactose, octakis(trimethylsilyl)- is required within a complex biological matrix. nih.gov

Data Processing and Scripting for Complex Mixture Analysis

The analysis of complex biological or chemical mixtures containing silylated lactose by GC-MS generates a large volume of data that requires sophisticated processing. Raw chromatograms often contain hundreds of peaks, including those from the target analyte, reaction byproducts, and other components of the matrix.

Data Processing Workflow:

Peak Detection and Deconvolution: The initial step involves algorithms that identify peaks within the total ion chromatogram (TIC). Since peaks can overlap, deconvolution is a critical process that mathematically separates co-eluting compounds to yield "pure" mass spectra for each component.

Component Identification: Each deconvoluted mass spectrum is compared against a spectral library. The most common library is that maintained by the National Institute of Standards and Technology (NIST). The mass spectrum of silylated compounds is often not available in standard libraries, necessitating the creation of custom, in-house databases built from derivatized standards. nih.gov Silylated compounds produce characteristic, stable fragment ions that aid in their identification and enhance detection limits. nih.gov

Quantification and Normalization: Once identified, the abundance of Lactose, octakis(trimethylsilyl)- is determined by integrating the area of its characteristic ion peaks. This value is often normalized using an internal standard added to the sample before derivatization to correct for variations in sample preparation and injection volume.

Scripting for Automation: For high-throughput analysis, manual processing is impractical. Scripting languages such as Python or R are used to automate the entire workflow. These scripts can call on specialized libraries for chromatographic data processing, perform statistical analysis, and generate comprehensive reports. Automated online derivatization methods, where the silylation reaction occurs just before injection, are preferred as they improve throughput, reduce the degradation of unstable TMS derivatives, and increase reproducibility compared to manual batch processing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Silylated Lactose Analogs

While GC-MS is excellent for separation and identification based on fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation at an atomic level. It is used to verify the complete silylation of the lactose molecule and to confirm the structure of the resulting analog.

Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unique fingerprints for Lactose, octakis(trimethylsilyl)-.

¹H NMR Analysis: The ¹H NMR spectrum of a fully silylated carbohydrate is characterized by a very strong, sharp singlet peak near 0 ppm. This signal arises from the 72 equivalent protons of the eight trimethylsilyl ((CH₃)₃Si-) groups. The protons on the carbohydrate backbone are observed further downfield, typically in the 3.2-5.6 ppm region. nih.govyoutube.com The integration of the TMS proton signal relative to the signals from the sugar's skeletal protons provides a quantitative measure of the degree of silylation, confirming that all eight hydroxyl groups have been derivatized.

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbons of the TMS groups give a characteristic signal at a high field (upfield), typically around 0-2 ppm. The carbons of the sugar skeleton resonate in the 60-110 ppm range. nih.govyoutube.com The anomeric carbons (C1 and C1' of the glucose and galactose units) are particularly diagnostic and are found between 90 and 110 ppm. youtube.com The absence of signals corresponding to carbons bearing hydroxyl groups and the presence of only signals corresponding to carbons bonded to TMS-ether groups confirm the completeness of the reaction.

| Proton Type | Typical Chemical Shift (δ, ppm) | Signal Characteristics | Notes |

|---|---|---|---|

| (CH₃)₃Si-O- | ~0.0 - 0.2 | Strong, sharp singlet | Integrates to 72H for Lactose, octakis(trimethylsilyl)-. Its high intensity is a key identifier. |

| Sugar Ring Protons (non-anomeric) | ~3.2 - 4.2 | Complex multiplets | Significant signal overlap is common in this region. nih.gov |

| Anomeric Protons (H-1, H-1') | ~4.4 - 5.6 | Doublets | Position and coupling constant are diagnostic of α/β configuration. youtube.com |

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| (CH₃)₃Si-O- | ~0 - 2 | Characteristic upfield signal for TMS carbons. |

| Sugar Ring Carbons (C2-C6, C2'-C6') | ~60 - 85 | Represents the bulk of the carbohydrate backbone carbons. youtube.com |

| Anomeric Carbons (C-1, C-1') | ~90 - 110 | Most downfield of the sugar carbons, sensitive to anomeric configuration. youtube.com |

Infrared (IR) Spectroscopy in the Study of Silylated Carbohydrates

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the successful derivatization of carbohydrates. The analysis focuses on the disappearance of hydroxyl (O-H) bands and the appearance of new bands associated with the trimethylsilyl groups. gelest.com

The IR spectrum of the parent lactose molecule shows a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the stretching vibrations of its multiple O-H groups. Upon successful conversion to Lactose, octakis(trimethylsilyl)-, this broad band completely disappears. Its absence is the primary evidence that the derivatization is complete.

Concurrently, new, strong absorption bands appear that are characteristic of the TMS ether groups. These include:

Si-O-C Stretching: A strong, prominent band typically appears in the 1150-1000 cm⁻¹ region, often overlapping with the C-O stretching of the carbohydrate backbone. fiveable.meusc.edu

Si-C Vibrations: The Si-CH₃ symmetric deformation (umbrella mode) gives rise to a strong band around 1250 cm⁻¹. Additionally, Si-C rocking vibrations produce characteristic absorptions in the 860-750 cm⁻¹ range, which are highly indicative of the presence of TMS groups. gelest.com

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Appearance in Spectrum |

|---|---|---|---|

| O-H (in Lactose) | Stretching | 3500 - 3200 | Broad, strong band. Disappears upon complete silylation. |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Present in both reactant and product. |

| Si-CH₃ | Symmetric Bending | ~1250 | New strong, sharp band appears in product. gelest.com |

| Si-O-C | Stretching | 1150 - 1000 | New very strong band appears in product. fiveable.me |

| Si-C | Rocking | 860 - 750 | New strong, characteristic bands appear in product. gelest.com |

Evaluation of Derivatization Efficiency and Completeness

Ensuring that the derivatization reaction has gone to completion is crucial for accurate quantification. Partially silylated lactose molecules will have different chromatographic and mass spectrometric properties, leading to analytical errors. Gas chromatography is the primary tool for evaluating this efficiency. nih.govcdrfoodlab.com

A common method involves monitoring the reaction mixture over time. Aliquots are taken at different time points, quenched, and analyzed by GC-MS.

Initial Stage: The chromatogram will show a peak corresponding to the underivatized lactose (if it can be detected under the GC conditions, which is unlikely without derivatization) or, more practically, the appearance of several peaks corresponding to partially silylated intermediates (e.g., mono-TMS-lactose, di-TMS-lactose, etc.).

Intermediate Stage: As the reaction proceeds, the peaks for the partially silylated intermediates will decrease in intensity, while the peak for the fully derivatized Lactose, octakis(trimethylsilyl)- will increase.

Completion: The reaction is considered complete when the peaks for all intermediates have disappeared, and only a single, sharp peak corresponding to Lactose, octakis(trimethylsilyl)- remains. nih.gov

The efficiency can be quantified by comparing the final peak area of the desired product to the initial amount of lactose, using an internal standard for calibration. Optimization of reaction conditions—such as temperature, reaction time, and the ratio of silylating agent to analyte—is performed to maximize the yield of the fully derivatized product. researchgate.net

| Compound | Conceptual Retention Time (min) | Expected Observation |

|---|---|---|

| Partially Silylated Lactose (e.g., hepta-TMS) | Lower | Present during the reaction, should be absent upon completion. |

| Lactose, octakis(trimethylsilyl)- | Higher | Single, sharp peak indicating a pure, fully derivatized product. |

Chromatographic Separation Principles and Optimization for Lactose, Octakis Trimethylsilyl

Factors Influencing Retention and Separation in Gas Chromatography

Retention and separation in GC are governed by the physicochemical interactions between the analyte, the stationary phase of the column, and the carrier gas, all influenced by the analytical temperature. For a large and complex molecule like Lactose (B1674315), octakis(trimethylsilyl)-, these factors must be carefully controlled. Gas chromatography retention times can be difficult to reproduce between laboratories because they depend on numerous experimental variables, some of which are not easily controlled, such as temperature calibration errors or minor differences in column dimensions nih.gov.

The choice of the stationary phase is paramount in GC as it determines the primary separation mechanism. The polarity of the stationary phase relative to the analyte dictates the retention strength. For trimethylsilyl (B98337) (TMS) derivatives of carbohydrates, stationary phases of intermediate polarity are often employed.

Phenyl-methyl polysiloxane stationary phases, such as a 50% phenyl-methyl substituted column, have been successfully used for the analysis of trimethylsilylated metabolites, including derivatives of lactose researchgate.net. The phenyl groups in the stationary phase can interact with the TMS groups of the analyte through dispersion forces, providing a different selectivity compared to a standard non-polar methyl silicone phase. The selection of the stationary phase can be critical, with principal component analysis revealing specific behaviors of certain phases toward particular groups of compounds csic.es. This specificity is crucial for resolving the complex mixture of isomers that can be formed during the derivatization of lactose.

Table 1: Example of GC Column and Conditions for Silylated Metabolite Analysis

| Parameter | Value |

| Column Type | ZB-50 Fused Silica Column |

| Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Stationary Phase | 50% Phenyl-methylpolysiloxane |

| Initial Temperature | 100°C, held for 4 min |

| Temperature Ramp 1 | 4°C/min to 205°C, held for 1 min |

| Temperature Ramp 2 | 120°C/min to 320°C, held for 5 min |

| Injector Temperature | 250°C |

| Transfer Line Temp. | 280°C |

This table is illustrative of conditions used for analyzing trimethylsilylated metabolites, based on findings from related research researchgate.net.

Temperature plays a dual role in GC: it affects analyte volatility and the kinetics of its interaction with the stationary phase. In programmed-temperature GC, the temperature of the column is increased over time to elute compounds with a wide range of boiling points. An increase in column temperature generally leads to decreased retention times as the vapor pressure of the analyte increases and its solubility in the stationary phase decreases researchgate.net.

For trimethylsilyl ethers of carbohydrates, it has been observed that retention indices can change slightly with temperature csic.es. This underscores the need for precise temperature control to ensure reproducible retention times and accurate compound identification based on retention indices. The relationship between temperature and retention is described by the van't Hoff equation, which can be used to study the thermodynamics of solute transfer from the mobile phase to the stationary phase researchgate.net.

Table 2: Reported Non-polar Retention Index for a Lactose, octakis(trimethylsilyl)- Derivative

| Compound | Retention Index (rinpol) |

| D-Lactose, octakis(trimethylsilyl) ether, methyloxime (isomer 2) | 2674.70 |

Data sourced from the NIST Webbook, as reported by Cheméo chemeo.com.

Minimization of Matrix Effects in Complex Biological Samples

Analyzing Lactose, octakis(trimethylsilyl)- in biological samples, such as plasma or tissue extracts, introduces significant challenges due to the presence of a complex matrix. The matrix consists of numerous endogenous compounds (lipids, proteins, other metabolites) that can interfere with the analysis, a phenomenon known as the matrix effect.

To mitigate matrix effects, a robust sample clean-up and pre-treatment protocol is essential. The primary goal is to remove interfering compounds while efficiently extracting the analyte of interest.

Common strategies include:

Protein Precipitation: A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique that uses a solid sorbent to selectively adsorb the analyte or the interferences, allowing for their separation. It is considered a traditional method for sample pre-treatment thermofisher.com.

Size-Exclusion Chromatography (SEC): On-line SEC can be used to separate small molecules like the derivatized lactose from large matrix components like proteins and lipids based on their hydrodynamic volume thermofisher.com.

Following extraction, the crucial step for GC analysis of lactose is derivatization. This involves trimethylsilylation, often preceded by methoximation, to increase the volatility and thermal stability of the sugar. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose researchgate.net.

Despite sample clean-up, some matrix components may still co-elute with Lactose, octakis(trimethylsilyl)-, meaning they exit the GC column at the same time. These co-eluents can interfere with the detection and quantification of the target analyte, for instance, by causing ion suppression or enhancement in the mass spectrometer source.

The use of tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) is a powerful strategy to overcome this issue. By selecting specific precursor-to-product ion transitions for the analyte, the detector's specificity is greatly enhanced, effectively filtering out signals from co-eluting compounds researchgate.net.

Furthermore, the composition of the sample matrix can sometimes alter the derivatization reaction itself. For example, studies have shown that the presence of certain amino acids can change the derivatization products of monosaccharides compared to when the pure standards are derivatized researchgate.net. This highlights the importance of using matrix-matched standards for accurate quantification.

Isomeric Separations of Lactose, octakis(trimethylsilyl)-

Lactose, as a disaccharide, can exist in different isomeric forms. The most common are the α- and β-anomers, which differ in the stereochemistry at the anomeric carbon of the glucose unit. When lactose is derivatized to form Lactose, octakis(trimethylsilyl)-, these anomeric forms are preserved, resulting in chromatographically separable isomers.

Research has shown that the analysis of derivatized lactose often yields two distinct peaks, which are hypothesized to be the α- and β-anomers researchgate.net. The NIST Chemistry WebBook also lists multiple isomers for D-Lactose, octakis(trimethylsilyl) ether, methyloxime nist.gov. The ability to separate these isomers is crucial as their relative abundance can be of biological or chemical significance. The choice of stationary phase and the temperature program are key to achieving baseline separation of these isomeric forms. Studies on other silylated sugars have demonstrated the separation of multiple tautomeric (isomeric) forms on various capillary columns, confirming the feasibility and importance of such separations csic.es.

Distinction of Alpha and Beta Anomers in GC-MS

The gas chromatographic (GC) analysis of lactose following derivatization to its volatile trimethylsilyl (TMS) ether, Lactose, octakis(trimethylsilyl)-, reveals the presence of distinct alpha (α) and beta (β) anomers. This distinction is a direct consequence of the stereochemistry of the lactose molecule, which is preserved during the silylation process. The two anomers, having different spatial arrangements of the trimethylsilyl group on the anomeric carbon, exhibit different physical properties, which allows for their separation on a gas chromatographic column.

A seminal study in this area by Dwivedi and Mitchell in 1989 demonstrated a gas chromatographic method for determining the anomeric composition of lactose. hmdb.canih.gov Their work highlighted that derivatization with trimethylsilylimidazole (TSIM) allowed for the successful separation and quantification of the α and β anomers. The separation is typically achieved on a non-polar or semi-polar capillary column, where the subtle differences in the volatility and interaction of the anomers with the stationary phase lead to different retention times.

The β-anomer of octakis(trimethylsilyl)-lactose generally elutes before the α-anomer on common GC stationary phases. This is attributed to the equatorial position of the O-trimethylsilyl group at the anomeric carbon in the β-isomer, which results in a slightly lower boiling point and weaker interaction with the stationary phase compared to the axial orientation in the α-isomer.

Table 1: Illustrative GC-MS Data for Anomers of Lactose, octakis(trimethylsilyl)-

| Anomer | Retention Time (min) | Key Mass Fragments (m/z) |

| β-Lactose, octakis(trimethylsilyl)- | 25.8 | 204, 217, 361, 451 |

| α-Lactose, octakis(trimethylsilyl)- | 26.2 | 204, 217, 361, 451 |

Note: The retention times and mass fragments are illustrative and can vary depending on the specific GC column, temperature program, and mass spectrometer conditions used.

Consideration of Methyloxime Derivatization for Reducing Sugars to Minimize Tautomerism

Lactose, as a reducing sugar, exists in solution as an equilibrium mixture of its α and β anomers and a small proportion of the open-chain aldehyde form. This phenomenon, known as tautomerism, can lead to the formation of multiple derivatives during silylation, complicating the resulting gas chromatogram and potentially compromising quantitative accuracy. To address this, a two-step derivatization procedure involving methoximation followed by silylation is frequently employed.

The initial step involves the reaction of the carbohydrate with a methoxylamine reagent, such as methoxyamine hydrochloride. This reaction specifically targets the carbonyl group of the open-chain form of the sugar, converting it into a methyloxime derivative. This process effectively "locks" the sugar in its open-chain form, preventing the ring-chain tautomerism and the subsequent formation of multiple anomeric peaks during the silylation step.

The methyloxime derivative of lactose is then subjected to silylation, typically with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the volatile methyloxime-trimethylsilyl ether derivative for GC-MS analysis. A key consideration with this method is the formation of syn and anti isomers of the methyloxime, which can result in two distinct peaks for a single sugar. However, these isomers are often well-resolved or can sometimes be co-eluted depending on the chromatographic conditions. The Human Metabolome Database reports a retention index of 2686.53 for beta-Lactose GC-MS (1 MEOX; 8 TMS) on a 5%-phenyl-95%-dimethylpolysiloxane capillary column, indicating a specific and reproducible retention behavior for one of these isomers. hmdb.ca

The primary advantage of this approach is the simplification of the chromatogram. Instead of a complex pattern of multiple anomeric peaks, the methoximation-silylation of lactose typically yields two well-defined peaks corresponding to the syn and anti isomers of the methyloxime derivative. This simplification is highly beneficial for the accurate quantification of lactose in complex biological or food matrices.

Table 2: Comparison of Derivatization Methods for Lactose Analysis by GC-MS

| Derivatization Method | Resulting Lactose Derivative | Typical Number of Major Peaks | Advantage |

| Trimethylsilylation (TMS) | Lactose, octakis(trimethylsilyl)- | 2 (α and β anomers) | Direct analysis of anomeric composition. |

| Methoximation followed by TMS | Lactose, methyloxime, heptakis(trimethylsilyl)- | 2 (syn and anti isomers) | Minimizes tautomerism, simplifies chromatogram for quantification. |

Applications of Lactose, Octakis Trimethylsilyl in Advanced Research Contexts

Metabolomic Profiling of Carbohydrates in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on analytical techniques like GC-MS to obtain a comprehensive profile of metabolites. nih.gov Carbohydrates, being central to primary metabolism, are a key class of compounds studied. However, their low volatility makes direct GC-MS analysis challenging. mdpi.com To overcome this, a derivatization step is necessary to increase their volatility. researchgate.net Trimethylsilylation, the process of replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization strategy for carbohydrates. researchgate.net

Lactose (B1674315) is converted to its octakis(trimethylsilyl)- derivative for analysis. This process involves treating the lactose sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). researchgate.netnih.gov The resulting Lactose, octakis(trimethylsilyl)- is sufficiently volatile for GC-MS analysis, allowing for its detection and quantification in various biological samples. researchgate.net This derivatization is crucial for studying the metabolic profiles of carbohydrates and understanding the physiological processes within biological systems. nih.govnih.gov

Polysaccharides and oligosaccharides are complex carbohydrates that must be broken down into their constituent monosaccharides or smaller oligosaccharides before they can be analyzed by GC-MS. cabidigitallibrary.org Enzymatic hydrolysis is a preferred method for this depolymerization as it uses milder conditions compared to acid hydrolysis, which can cause unwanted degradation of sugars. researchgate.net Specific enzymes are used to cleave particular glycosidic linkages, resulting in a mixture of simpler sugars. cabidigitallibrary.org

After enzymatic hydrolysis, the resulting product mixture, which may contain lactose among other saccharides, is derivatized to form volatile compounds suitable for GC-MS. researchgate.net The saccharides are converted to their trimethylsilyl derivatives, including Lactose, octakis(trimethylsilyl)-. The GC-MS analysis of these derivatives allows for the identification and quantification of the individual components, providing a detailed profile of the saccharide composition of the original complex carbohydrate. researchgate.net This methodology is applied in various fields, including the characterization of carbohydrates in food products and the study of enzymatic reactions on complex substrates. researchgate.netresearchgate.net

Quantifying specific carbohydrates like lactose in complex natural extracts, such as fruit juices or plant-derived materials, presents analytical challenges due to the presence of numerous interfering substances. nih.govresearchgate.net GC-MS, with its high resolution and sensitivity, is an ideal technique for this purpose, provided the carbohydrates are appropriately derivatized. nih.gov

The procedure involves extracting the carbohydrates from the sample, followed by trimethylsilylation to convert the sugars, including lactose, into their volatile TMS derivatives. nih.gov Lactose, octakis(trimethylsilyl)- can then be separated from other components in the extract by gas chromatography and identified and quantified by mass spectrometry. researchgate.net Researchers have successfully used this approach to analyze carbohydrates in various natural matrices, demonstrating the reliability of using the trimethylsilylated form for quantification in complex mixtures. nih.govresearchgate.net

Role in Method Development for Polysaccharide Compositional Analysis

The development of robust and reliable analytical methods for determining the monosaccharide composition of complex polysaccharides is crucial for structural elucidation. nih.govnih.gov Lactose, as a well-defined disaccharide, often serves as a model compound or standard in the development and optimization of these methods. nih.gov By using lactose, researchers can fine-tune various parameters of the analytical procedure, including hydrolysis, derivatization, and chromatographic separation.

The conversion of lactose to Lactose, octakis(trimethylsilyl)- is a key step in methods based on GC-MS. nih.gov The efficiency and reproducibility of this derivatization are critical for accurate quantification. Therefore, studies focused on method development often investigate different silylating agents, reaction times, and temperatures to establish the optimal conditions for converting lactose and other sugars into their TMS derivatives. nih.govnih.gov

Methanolysis is a common procedure used to cleave glycosidic bonds in polysaccharides, releasing methyl glycosides of the constituent monosaccharides. cabidigitallibrary.orgcsic.es This is often followed by a derivatization step, such as trimethylsilylation, to prepare the samples for GC-MS analysis. researchgate.net The conditions for both methanolysis and derivatization must be carefully optimized to ensure complete cleavage of the polysaccharide without degrading the released monosaccharides, and to achieve complete derivatization for accurate analysis. nih.govnih.gov

In a study on the compositional analysis of polysaccharides from Pinot Noir wines, lactose was selected as the model compound to optimize the methanolysis conditions. nih.gov The effects of temperature and time were investigated to find the optimal parameters that ensured complete methanolysis of the lactose. nih.gov The subsequent trimethylsilylation step would then convert the resulting monosaccharide methyl glycosides into their TMS derivatives for GC-MS analysis. This optimization using a standard compound like lactose is essential for developing accurate and reliable methods for analyzing the composition of unknown, complex polysaccharides. nih.gov

Below is a table summarizing the optimization of methanolysis conditions for lactose as described in a study by Yang et al. (2022).

| Temperature (°C) | Time (h) | Outcome |

|---|---|---|

| 75 | 16, 18, 20 | Incomplete methanolysis, significant lactose peaks remain. |

| 80 | 16, 18, 20 | Reduced lactose peaks compared to 75°C. |

| 85 | 16, 18, 20 | Minimal lactose peaks, indicating near-complete methanolysis. |

| 85 | 18 | Determined as the optimal condition for subsequent analysis. nih.gov |

Intermediary Role in Synthetic Carbohydrate Chemistry

In the field of synthetic carbohydrate chemistry, the construction of complex oligosaccharides requires the use of "building blocks"—monosaccharide or oligosaccharide units with specific protecting groups. sigmaaldrich.com These protecting groups temporarily block certain hydroxyl groups, allowing for selective chemical reactions at other positions. The trimethylsilyl (TMS) group is one such protecting group used in carbohydrate synthesis. researchgate.net

Lactose can be per-O-trimethylsylated to form Lactose, octakis(trimethylsilyl)-, where all the hydroxyl groups are protected by TMS ethers. nih.gov This fully protected derivative can serve as an intermediate in various synthetic pathways. The TMS groups can be selectively removed under specific conditions, allowing for the subsequent modification of the lactose molecule at desired positions. This strategy is fundamental to the multi-step synthesis of complex glycoconjugates and oligosaccharides. sigmaaldrich.comnih.gov

The synthesis of oligosaccharides with specific, well-defined structures is a significant challenge in chemistry. sigmaaldrich.com The use of protected building blocks is a key strategy to control the regioselectivity and stereoselectivity of glycosylation reactions. Lactose, octakis(trimethylsilyl)- can be used as a precursor to create partially protected lactose derivatives that can act as either glycosyl donors or acceptors in the synthesis of larger oligosaccharides. nih.gov

For instance, methods have been developed for the regioselective removal of TMS groups from per-O-trimethylsylated carbohydrates. nih.gov This allows for the generation of lactose derivatives with one or more free hydroxyl groups at specific positions. These partially deprotected molecules can then be used as acceptors in glycosylation reactions to extend the carbohydrate chain. This approach provides a pathway to synthesize complex oligosaccharides that are important in various biological processes. The strategic use of silylated lactose intermediates simplifies the synthetic route to these complex molecules. nih.govnih.gov

Future Directions and Emerging Methodologies

Development of Novel Silylation Reagents for Enhanced Selectivity or Reactivity

The quest for improved analytical outcomes has spurred the development of new silylation reagents that offer greater control over the derivatization process. While standard reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective, research is ongoing to create agents with enhanced features. nih.govresearchgate.net The introduction of bulkier substituents on the silicon atom, for example, can induce steric hindrance that allows for the selective silylation of less hindered hydroxyl groups. This is particularly advantageous when trying to differentiate between various sugar isomers in a complex mixture. nih.gov

Furthermore, modifying the leaving groups within silylating agents can significantly boost their reactivity. wmich.edu More reactive agents can facilitate complete derivatization under milder conditions and in shorter timeframes, which is crucial for preserving the integrity of sensitive analytes and for high-throughput applications. nih.govwmich.edu The development of reagents that minimize the formation of by-products is also a key area of focus, as this simplifies chromatograms and improves quantitative accuracy. nih.govresearchgate.net Organocatalysts are also being explored to mediate site-selective functionalization of carbohydrates, offering a pathway to modify specific hydroxyl groups with high precision. nih.gov

Table 1: Comparison of Silylation Reagent Characteristics

| Reagent Type | Key Characteristics | Advantages | Challenges |

|---|---|---|---|

| Standard TMS Reagents (e.g., BSTFA, HMDS, TMCS) | Well-established, widely used for general silylation. | Effective for a broad range of carbohydrates, including lactose (B1674315). nih.govwmich.edu | Can produce multiple derivatives for a single sugar, potentially complicating analysis. restek.com Requires anhydrous conditions. nih.gov |

| Bulky Silyl Halides | Contain larger organic groups on the silicon atom. | Increased steric hindrance can enable regioselective derivatization of less hindered hydroxyl groups. | May exhibit lower overall reactivity compared to less hindered reagents. |

| Catalyst-Assisted Silylation (e.g., using organoboron or tin compounds) | Utilizes catalysts to direct the silylation to specific hydroxyl groups. | Offers high site-selectivity for complex modifications. nih.govdtu.dk | Catalyst may need to be removed post-reaction; reaction conditions can be complex. |

Integration with Hyphenated Techniques Beyond GC-MS for Multidimensional Analysis

While gas chromatography-mass spectrometry (GC-MS) is the conventional method for analyzing Lactose, octakis(trimethylsilyl)-, integrating silylation with other advanced analytical techniques is opening new avenues for multidimensional analysis. restek.comthermofisher.com

Liquid chromatography-mass spectrometry (LC-MS), for instance, can be a powerful alternative. Although native lactose can be analyzed by LC-MS, derivatization can sometimes enhance chromatographic separation and ionization efficiency, especially when using specific columns or ionization methods like atmospheric pressure chemical ionization (APCI). advion.comshimadzu.com

A particularly promising frontier is the coupling of derivatization with ion mobility spectrometry-mass spectrometry (IMS-MS). nih.govyoutube.comyoutube.com IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond retention time and mass-to-charge ratio. nih.govyoutube.com This technique is exceptionally useful for resolving isomeric compounds, such as different silylated disaccharides, that may be indistinguishable by MS alone. nih.govnih.govnist.gov The collision cross-section (CCS) value derived from IMS is an intrinsic property of the ion and provides valuable structural information. youtube.comyoutube.com

Advancements in Automated Sample Preparation and Derivatization for High-Throughput Research

Manual sample preparation, including the derivatization of lactose, can be a significant bottleneck in studies requiring the analysis of numerous samples, such as in clinical glycomics or food quality control. nih.govnih.govsrce.hr To address this, there has been a substantial push towards the automation of the entire workflow. nih.govnih.govresearchgate.net

Robotic liquid handling systems, like the Tecan Freedom EVO and Thermo Scientific TriPlus RSH, can perform the complete derivatization process, from reagent addition and mixing to heating and sample injection, in a sequential and unattended manner. thermofisher.comnih.govsrce.hrnih.gov This automation dramatically increases sample throughput, enhances precision and reproducibility by minimizing human error, and improves laboratory safety by reducing operator exposure to hazardous chemicals. thermofisher.comnih.gov The integration of these automated preparation systems directly with GC-MS or other analytical instruments creates a streamlined, high-throughput pipeline for large-scale research. nih.govnih.gov Such automated workflows are becoming indispensable in fields like glycomics, which routinely involve the analysis of large sample sets. nih.govresearchgate.net

Expansion of Research into Alternative Disaccharide and Oligosaccharide Silyl Derivatives

The successful application of silylation for lactose analysis has naturally led to the expansion of this derivatization technique to other, more complex carbohydrates, including various disaccharides and oligosaccharides. celignis.comnih.gov The analysis of these larger molecules presents greater challenges due to their increased number of hydroxyl groups, higher polarity, and the potential for more complex isomeric mixtures. restek.comresearchgate.net

Researchers are actively investigating optimal silylation conditions and reagents to achieve complete and reproducible derivatization for a wide array of oligosaccharides. ucsf.edupacific.edu The derivatization of complex glycans is crucial for their structural elucidation, which is fundamental to the field of glycomics and understanding their roles in biological processes. researchgate.netacs.org Challenges in this area include achieving complete derivatization without causing degradation and developing chromatographic methods capable of separating the resulting complex mixtures of silylated isomers. researchgate.netnih.gov The insights gained from studying Lactose, octakis(trimethylsilyl)- serve as a valuable foundation for tackling the analysis of these more intricate carbohydrate structures. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.